molecular formula C9H12O B1588447 (2-Ethylphenyl)methanol CAS No. 767-90-8

(2-Ethylphenyl)methanol

Cat. No.: B1588447
CAS No.: 767-90-8
M. Wt: 136.19 g/mol
InChI Key: SBUIQTMDIOLKAL-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a colorless liquid with a mild aromatic odor. This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. The structure of this compound consists of a benzene ring substituted with an ethyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)methanol can be synthesized through several methods, including the reduction of 2-ethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where 2-ethylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of 2-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to a hydroxyl group, forming the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: (2-Ethylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

Scientific Research Applications

(2-Ethylphenyl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: (2-Ethylphenyl)methanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

(2-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUIQTMDIOLKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411371
Record name 2-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-90-8
Record name 2-Ethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of Nucleoside 2-deoxyribosyltransferase from Trypanosoma brucei with (2-Ethylphenyl)methanol bound?

A1: While the provided abstract [] does not describe the results of the crystallographic study, obtaining the crystal structure of Nucleoside 2-deoxyribosyltransferase (NDT) from Trypanosoma brucei with this compound bound is significant. It suggests that this compound might interact with and potentially inhibit this enzyme. NDT plays a crucial role in the salvage pathway of purine nucleotide biosynthesis in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Therefore, understanding the interaction of this compound with this enzyme could be valuable for developing new therapeutic strategies against this parasitic disease. Further details about the binding site, interactions, and potential inhibitory effects would be revealed in the full research article.

Q2: Does the inclusion of this compound in the hexacarbonyldicobalt complex influence its biological activity?

A2: Yes, while the this compound itself is not the primary focus in the study on hexacarbonyldicobalt complexes [], the research suggests that the organic ligand attached to the hexacarbonyldicobalt moiety can influence the biological activity. Comparing the aspirin derivative [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS) and hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) showed that despite both acting as CO-releasing molecules (CO-RMs), they exhibited different effects on malignant pleural mesothelioma (MPM) cells. Specifically, Co-EPM induced an increase in senescent cells, while Co-ASS did not, highlighting the role of the organic ligand in determining the specific biological outcome []. This finding suggests that modifications to the this compound structure within the complex could be further explored to fine-tune the biological activity and target specific cell responses.

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